N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide: Structural Profiling, Synthetic Methodologies, and Pharmacological Applications
N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide: Structural Profiling, Synthetic Methodologies, and Pharmacological Applications
Executive Summary
N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide (CAS: 5464-08-4) is a highly functionalized sulfonamide intermediate critical to the rational design of targeted therapeutics, including advanced kinase inhibitors and psychotropic agents. Characterized by a robust benzenesulfonamide core flanked by electron-modulating methoxy and nitro substituents, this molecule serves as a versatile pharmacophore building block. This technical guide provides an authoritative breakdown of its physicochemical properties, self-validating synthetic protocols, downstream functionalization pathways, and mechanistic roles in drug discovery.
Structural and Physicochemical Profiling
The chemical architecture of N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide (Molecular Formula: C₁₃H₁₂N₂O₅S) is defined by three distinct functional domains:
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The Benzenesulfonyl Moiety: Provides metabolic stability and acts as a strong electron-withdrawing group (EWG), significantly lowering the pKa of the adjacent nitrogen.
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The Ortho-Nitro Group: Exerts profound steric hindrance and inductive electron withdrawal, which dictates the reactivity profile of the parent aniline during synthesis.
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The Para-Methoxy Group: An electron-donating group (EDG) that fine-tunes the electronic distribution across the phenyl ring, often utilized in medicinal chemistry to enhance target-protein binding via hydrogen bonding or dipole interactions.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 5464-08-4 | [1] |
| Molecular Formula | C₁₃H₁₂N₂O₅S | [1] |
| Molecular Weight | 308.31 g/mol | [1] |
| Boiling Point | 492.6 °C (at 760 mmHg) | [2] |
| Density | 1.438 g/cm³ | [2] |
| Flash Point | 251.7 °C | [2] |
| Appearance | Solid (Inferred from high density/BP) | [2] |
Rational Design and Synthetic Methodology
Causality in Experimental Design
The synthesis of N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide relies on the nucleophilic acyl substitution between 4-methoxy-2-nitroaniline and benzenesulfonyl chloride. Mechanistic Challenge: The ortho-nitro group heavily depletes the electron density of the aniline nitrogen via resonance, rendering it a exceptionally weak nucleophile. Solution: Pyridine is employed not merely as an acid scavenger, but as a nucleophilic catalyst. It reacts with benzenesulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium intermediate, which is readily attacked by the weakly nucleophilic aniline.
Protocol 1: Synthesis of N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide
This protocol is designed as a self-validating system to ensure high yield and purity.
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Activation: Dissolve 1.0 equivalent of 4-methoxy-2-nitroaniline in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Add 2.0 equivalents of anhydrous pyridine. Cool the system to 0 °C using an ice bath to control the exothermic nature of the subsequent addition.
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Electrophilic Addition: Dropwise, add 1.2 equivalents of benzenesulfonyl chloride.
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Validation Check: The reaction mixture will deepen in color, indicating the formation of the pyridinium intermediate.
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Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.
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Validation Check (TLC): Monitor via Thin Layer Chromatography (Hexane:EtOAc 7:3). The disappearance of the distinct yellow spot of the starting aniline confirms reaction completion.
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Quenching & Workup: Dilute the mixture with additional DCM and wash sequentially with 1M HCl (to protonate and remove unreacted pyridine), saturated NaHCO₃ (to neutralize residual acid), and brine.
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Validation Check: Test the pH of the aqueous layer after the HCl wash; it must be acidic (pH < 3) to guarantee complete pyridine removal.
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Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude product from ethanol to yield the pure sulfonamide.
Figure 1: Synthetic workflow for N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide via catalyzed nucleophilic substitution.
Downstream Functionalization: N-Alkylation Pathways
Because the sulfonamide proton is highly acidic (due to the dual electron-withdrawing effects of the sulfonyl and nitro-phenyl groups), this compound is an ideal precursor for N-alkylation. A prominent industrial application is its reaction with 3-chloro-1-(N,N-dimethyl)propylamine (CAS: 109-54-6) to synthesize complex pharmaceutical side chains[3].
Causality in Experimental Design
To achieve successful N-alkylation, a polar aprotic solvent like N,N-Dimethylformamide (DMF) is paired with Potassium Carbonate (K₂CO₃). Why? DMF solvates the potassium cation effectively but leaves the sulfonamide anion "naked" and highly reactive, driving the Sₙ2 attack on the alkyl chloride to completion[3].
Protocol 2: N-Alkylation Workflow
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Deprotonation: Suspend N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide (1.0 eq) and anhydrous K₂CO₃ (2.5 eq) in dry DMF. Stir at room temperature for 30 minutes.
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Validation Check: The suspension will undergo a slight color shift as the sulfonamide anion is generated.
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Alkylation: Add 3-chloro-1-(N,N-dimethyl)propylamine hydrochloride (1.2 eq) to the mixture. Elevate the temperature to 80 °C and stir for 12 hours.
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Workup: Cool the mixture and pour it into ice water. Extract the aqueous phase with ethyl acetate (3x).
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Validation Check: The aqueous quench forces the organic product out of the DMF phase. Washing the combined organic layers with 5% LiCl aqueous solution ensures the complete removal of residual DMF.
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Purification: Dry, concentrate, and purify via silica gel column chromatography (DCM:MeOH gradient) to yield N-[4-methoxy-2-nitrophenyl]-N-[3-(dimethylamino)propyl]benzenesulfonamide[3].
Pharmacological Relevance and Mechanistic Pathways
Derivatives synthesized from the N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide scaffold are heavily utilized in the development of targeted kinase inhibitors. Recent in vitro and in vivo studies highlight the efficacy of these functionalized sulfonamides in cardiovascular pharmacology[4].
Mechanism of Action: TNNI3K Inhibition
Specific derivatives of this compound act as sub-micromolar inhibitors of TNNI3K (TNNI3-interacting kinase), a cardiac-specific kinase implicated in ischemic injury[4].
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Pathological State: Following an ischemic event (e.g., myocardial infarction), TNNI3K promotes the activation of the p38 MAPK pathway, leading to extensive cardiomyocyte apoptosis and pyroptosis.
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Therapeutic Intervention: Sulfonamide derivatives competitively inhibit TNNI3K. This upstream blockade suppresses p38 MAPK activation, thereby halting pyroptosis and significantly reducing myocardial infarct size[4].
Figure 2: Pharmacological signaling pathway of functionalized sulfonamide derivatives in cardioprotection.
Analytical Characterization & Validation
To ensure the scientific integrity of the synthesized N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide, the following analytical validations are standard:
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¹H NMR (400 MHz, DMSO-d₆): The methoxy protons will present as a distinct, sharp singlet near δ 3.80 ppm. The highly deshielded sulfonamide proton (NH) will appear as a broad singlet around δ 9.5–10.0 ppm, which will disappear upon D₂O exchange.
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LC-MS (ESI+): The mass spectrum will exhibit a clear pseudo-molecular ion peak [M+H]⁺ at m/z 309.0, confirming the molecular weight of 308.31 g/mol [1].
References
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[3] "Cas 109-54-6, 3-Chloro-1-(N,N-dimethyl)propylamine Properties and Synthesis", LookChem. Available at:
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[2] "N-(4-甲氧基-2-硝基苯)苯磺酰胺, 97% 5464-08-4", Baishunsci. Available at:
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[1] "eMolecules N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide", Fisher Scientific. Available at:
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[4] "Cas 109-54-6, 3-Chloro-1-(N,N-dimethyl)propylamine (TNNI3K Mechanism)", LookChem. Available at:

